N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a boronic acid derivative with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound features a cyclohexyl group, a fluorine atom, and a boronic ester moiety, making it a versatile intermediate in various chemical processes.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized through a two-step substitution reaction starting from a suitable precursor such as 2-fluorobenzamide.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Boronic Ester Formation: The boronic ester moiety is formed by reacting the intermediate with a boronic acid derivative under mild conditions.
Industrial Production Methods:
Batch Production: The compound is typically produced in batch reactors, where precise control over reaction conditions ensures high purity and yield.
Purification: Purification involves recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Boronic Acids: React with the intermediate to form the boronic ester.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed:
Coupling Products: Various biaryls and heteroaryls are formed through cross-coupling reactions.
Oxidation Products: Fluorinated aromatic compounds can be synthesized through oxidation reactions.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals. Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts, leading to the formation of biaryl compounds. The molecular targets and pathways involved include various organic substrates that undergo cross-coupling reactions.
Comparison with Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative used in cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: A related compound with applications in organic synthesis.
Uniqueness: N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its cyclohexyl group, which provides steric hindrance and influences its reactivity in cross-coupling reactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in organic synthesis and beyond.
Properties
IUPAC Name |
N-cyclohexyl-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BFNO3/c1-18(2)19(3,4)25-20(24-18)13-10-11-15(16(21)12-13)17(23)22-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANRXUOKTLHYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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